
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is involved in tumor cell proliferation, migration, invasion, and survival.
Mecanismo De Acción
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide inhibits TOPK activity by binding to the ATP-binding pocket of the kinase domain. TOPK is involved in the regulation of several signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. By inhibiting TOPK, this compound disrupts these signaling pathways and inhibits tumor cell proliferation, migration, invasion, and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. In addition, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents. This compound has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a potent and selective inhibitor of TOPK, making it a valuable tool for studying the role of TOPK in cancer biology. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. For example, this compound may have off-target effects on other kinases or proteins, which could complicate the interpretation of experimental results. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide has shown promising results in preclinical models of various types of cancer, and there is ongoing research to evaluate its efficacy in clinical trials. In addition, there are several future directions for research on this compound. For example, researchers could investigate the role of TOPK in other diseases or biological processes beyond cancer. Additionally, researchers could explore the potential of combining this compound with other targeted therapies or immunotherapies to enhance its antitumor activity. Finally, researchers could investigate the development of more potent and selective TOPK inhibitors based on the structure of this compound.
Métodos De Síntesis
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide was synthesized by a team of researchers at the University of Tokyo led by Dr. Hidemasa Nakaminami. The synthesis method involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 1-ethyl-2-oxoindoline-5-carboxylic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with hydrazine hydrate and acetic acid to yield this compound. The synthesis method has been published in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxoindolin-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In vitro studies have shown that this compound inhibits TOPK activity and induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in mouse models of breast cancer and lung cancer. This compound has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-6-22-18-8-7-17(10-16(18)11-19(22)23)21-26(24,25)20-14(4)12(2)9-13(3)15(20)5/h7-10,21H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJLXDMVPAUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

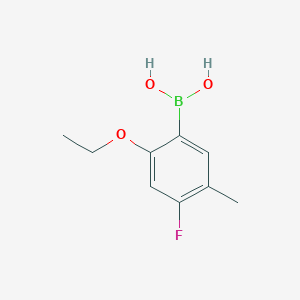

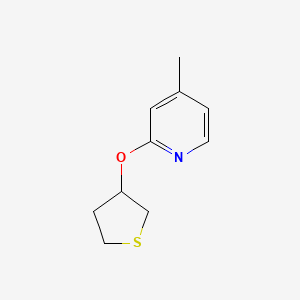
![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2903776.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2903778.png)
![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2903781.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)
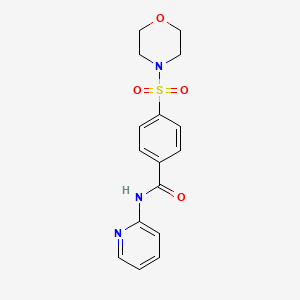
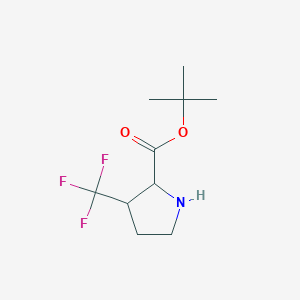

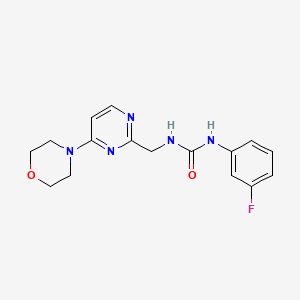
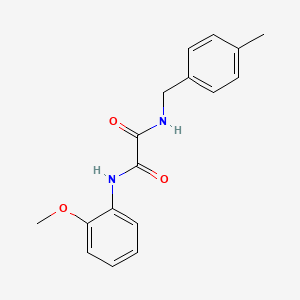
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)